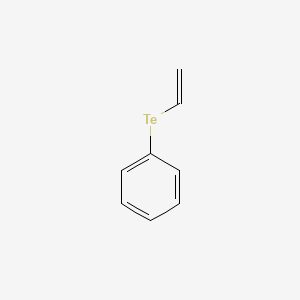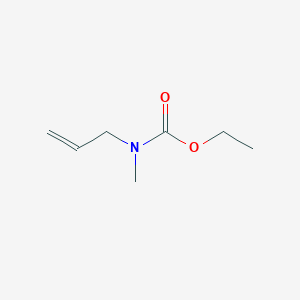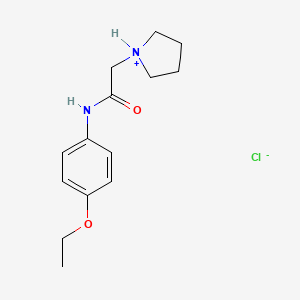
Acetanilide, 4'-ethoxy-2-pyrrolidinyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride: is a compound that combines the structural features of acetanilide and pyrrolidine Acetanilide is known for its analgesic and antipyretic properties, while pyrrolidine is a versatile scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride typically involves the reaction of acetanilide with 4’-ethoxy-2-pyrrolidinyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Acetanilide+4’-ethoxy-2-pyrrolidinyl chloride→Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Biology: In biological research, the compound can be used to study the effects of pyrrolidine derivatives on cellular processes and pathways.
Medicine: The compound’s potential analgesic and antipyretic properties make it a candidate for drug development, particularly in the treatment of pain and fever.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, rubber accelerators, and other chemical intermediates.
Mechanism of Action
The mechanism of action of Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Acetanilide: Known for its analgesic and antipyretic properties.
Pyrrolidine: A versatile scaffold used in medicinal chemistry for drug development.
Phenacetin: An analgesic and antipyretic compound similar to acetanilide.
Uniqueness: Acetanilide, 4’-ethoxy-2-pyrrolidinyl-, hydrochloride combines the structural features of acetanilide and pyrrolidine, potentially offering a unique profile of biological activity and applications. Its combination of analgesic, antipyretic, and potential additional effects due to the pyrrolidine ring makes it a compound of interest for further research and development.
Properties
CAS No. |
77966-28-0 |
|---|---|
Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-pyrrolidin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-18-13-7-5-12(6-8-13)15-14(17)11-16-9-3-4-10-16;/h5-8H,2-4,9-11H2,1H3,(H,15,17);1H |
InChI Key |
AEQYBYUMISLSBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C[NH+]2CCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



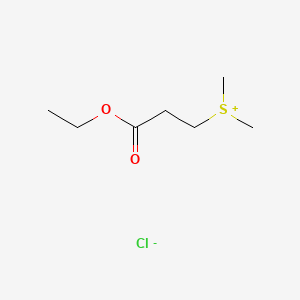

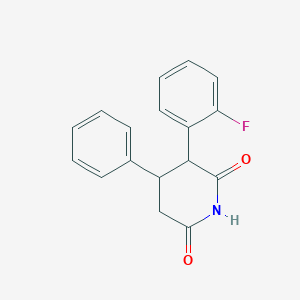
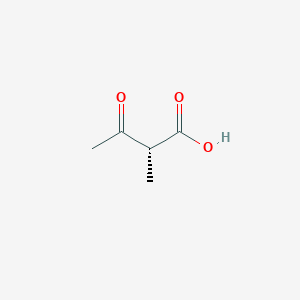
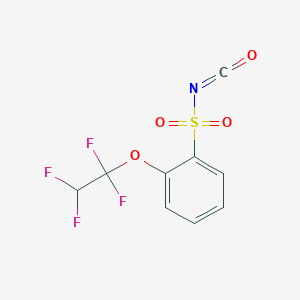
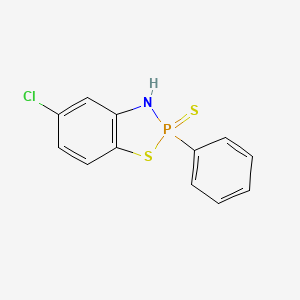

![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
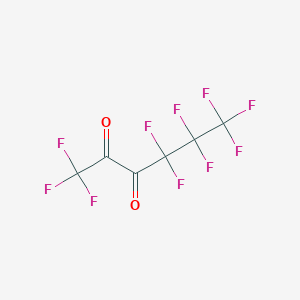
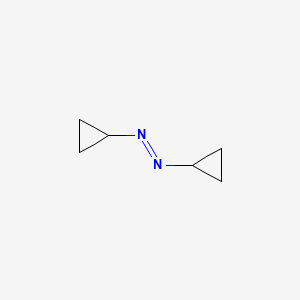
![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
